![molecular formula C9H9Br B146386 Cinnamyl bromide CAS No. 4392-24-9](/img/structure/B146386.png)
Cinnamyl bromide
Overview
Description
Cinnamyl bromide, also known as 3-bromo-1-phenylpropene, is an organic compound with the molecular formula C9H9Br. It is a light yellow to beige crystalline solid with a low melting point. This compound is primarily used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinnamyl bromide can be synthesized through several methods:
From Cinnamyl Alcohol: One common method involves the reaction of cinnamyl alcohol with hydrogen bromide in cold acetic acid or with phosphorus tribromide in boiling benzene.
Using N-Bromosuccinimide: Another method involves the bromination of 3-phenylpropene or 1-phenylpropene using N-bromosuccinimide.
Industrial Production Methods: In an industrial setting, this compound is typically produced by the bromination of cinnamyl alcohol using triphenylphosphine and bromine in acetonitrile. The reaction mixture is then distilled to obtain the product .
Chemical Reactions Analysis
Cinnamyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, it can be involved in such processes under appropriate conditions.
Addition Reactions: The double bond in this compound can undergo addition reactions with various reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.
Addition Reactions: Reagents such as hydrogen bromide and halogens can be used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as cinnamyl alcohol, cinnamyl cyanide, and cinnamyl amines can be formed.
Addition Products: Addition of halogens can lead to dihalo derivatives.
Scientific Research Applications
Organic Synthesis
Cinnamyl bromide serves as an important building block in organic synthesis, particularly in cross-coupling reactions. A notable application is its use in transition-metal-free cross-coupling reactions with aryl- and vinylboronic acids. This method allows for the formation of various allylated products under mild conditions, which is advantageous for synthesizing complex organic molecules without the need for expensive transition metals .
Key Reactions
- Cross-Coupling Reactions : this compound can react with boronic acids in the presence of inorganic bases like KF or Cs2CO3 to yield products such as (E)-3-(4-benzyloxyphenyl)-1-phenyl-1-propene with moderate to good yields .
- Formation of Heterocycles : this compound has been explored for synthesizing heterocyclic compounds through base-mediated thermal reactions, leading to significant improvements in yield compared to previous methods .
Medicinal Chemistry
This compound has potential applications in medicinal chemistry, particularly due to its structural similarity to bioactive compounds. Its derivatives have been investigated for their biological activities, including antifungal and anticancer properties.
Case Studies
Material Science
In material science, this compound can be utilized in the synthesis of polymers and functional materials. Its ability to undergo various chemical transformations makes it a valuable monomer for creating new materials with tailored properties.
Applications
- Polymer Synthesis : this compound can be polymerized to form materials with specific mechanical and thermal properties. The incorporation of cinnamyl units into polymer backbones can enhance the functionality of the resulting materials.
- Functional Coatings : The reactivity of this compound allows for its use in developing coatings with antimicrobial properties or other functional attributes suitable for industrial applications .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of cinnamyl bromide involves its ability to act as an alkylating agent. It can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This property makes it useful in the synthesis of various bioactive compounds .
Comparison with Similar Compounds
Cinnamyl bromide can be compared with other similar compounds such as cinnamyl chloride and cinnamyl iodide:
Cinnamyl Chloride: Similar to this compound but with a chlorine atom instead of bromine. It is less reactive due to the lower electronegativity of chlorine.
Cinnamyl Iodide: Contains an iodine atom, making it more reactive than this compound due to the higher electronegativity of iodine.
Uniqueness: this compound is unique due to its balanced reactivity, making it suitable for a wide range of synthetic applications. Its reactivity is higher than cinnamyl chloride but lower than cinnamyl iodide, providing a good compromise for various chemical reactions .
Biological Activity
Cinnamyl bromide, an organic compound derived from cinnamon, has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluations, and research findings related to this compound, highlighting its potential therapeutic applications.
This compound (C9H9Br) is an allylic bromide that can be synthesized through the bromination of cinnamyl alcohol or by reacting cinnamon oil with bromine. Its structure consists of a benzene ring attached to a propenyl group, which contributes to its reactivity and biological properties.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have indicated that this compound possesses antimicrobial properties against various pathogens. For instance, it has shown effectiveness against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis .
- Anticancer Potential : Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. For example, certain synthesized isatin derivatives containing cinnamyl groups displayed notable anticancer activity against human colon cancer (Colo 205) and glioma (C6) cell lines .
- Antitubercular Activity : Cinnamyl derivatives have been evaluated for their antitubercular properties, showing promising results against Mycobacterium tuberculosis. Certain compounds demonstrated better activity than the standard drug Ethambutol .
Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound derivatives against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard microbiological methods. The results indicated that compounds derived from this compound exhibited lower MIC values compared to controls, suggesting enhanced antibacterial properties due to structural modifications.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 25 | E. coli |
Cinnamyl Derivative A | 15 | S. aureus |
Cinnamyl Derivative B | 10 | B. subtilis |
Anticancer Activity
In another study focused on anticancer activity, synthesized N-cinnamyl-substituted isatin derivatives were tested on multiple cancer cell lines. Compound 3l exhibited significant cytotoxicity, particularly in C6 glioma cells, with an IC50 value indicating potent activity.
Compound | Cell Line | IC50 (µM) |
---|---|---|
3l | C6 Glioma | 12 |
3l | Colo 205 | 18 |
Control | Non-cancerous CHO | >50 |
The biological activity of this compound is attributed to its ability to interact with cellular targets. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Cinnamyl derivatives have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : Certain studies suggest that cinnamyl compounds can trigger apoptosis in cancer cells through the activation of caspases and other apoptotic pathways .
Properties
IUPAC Name |
[(E)-3-bromoprop-1-enyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUROFEVDCUGKHD-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4392-24-9 | |
Record name | Cinnamyl bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004392249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4392-24-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78446 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cinnamyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.284 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cinnamyl bromide?
A1: this compound has the molecular formula C9H9Br and a molecular weight of 197.06 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: While the provided abstracts do not delve into detailed spectroscopic data, this compound can be characterized using techniques like NMR spectroscopy (1H NMR and 13C NMR) and IR spectroscopy. These techniques would provide information on the structure and bonding within the molecule.
Q3: Can this compound be used in reactions other than those forming lactones?
A4: Yes, this compound is a versatile reagent in organic synthesis. For instance, it participates in reactions with N-sulfonylimines to generate β-phenylvinylaziridines in the presence of a dimethyl sulfide catalyst and potassium carbonate. [] It can also be used in the synthesis of thieno-fused heterocycles via intramolecular heteroannulation reactions. [] Additionally, it serves as a precursor in the synthesis of quinazolin-4(3H)-ones via a copper(I) bromide catalyzed domino reaction. []
Q4: How does the structure of this compound influence its reactivity in indium-mediated reactions?
A5: this compound, due to its (E)-configuration, exhibits a strong geometric bias when reacting with α-(tert-butyldimethylsiloxy) and α-(benzyloxy) aldehydes in indium-mediated reactions. This results in the preferential formation of the 3,4-anti;4,5-anti diastereomer. []
Q5: Can this compound be used in multicomponent reactions?
A6: Yes, this compound participates in a novel three-component coupling reaction involving arynes and carbon dioxide. This reaction, catalyzed by cesium fluoride, leads to the formation of ortho-brominated aryl esters, showcasing its utility in multicomponent reactions. Interestingly, this compound acts as a nucleophile in this reaction, contrasting its typical electrophilic behavior. []
Q6: What is the role of this compound in bromine radical catalysis?
A7: this compound acts as a precatalyst in a bromine radical catalysis system. Upon photosensitization with 4CzIPN, it undergoes triplet-state β-fragmentation, generating bromine radicals in a controlled manner. This process enables efficient [3 + 2] cycloaddition reactions between vinyl- and ethynylcyclopropanes with various alkenes. []
Q7: How do structural modifications of this compound affect its nematicidal activity?
A8: Research indicates that the nematicidal activity of this compound and its derivatives against Bursaphelenchus xylophilus is influenced by the type of functional groups, saturation level, and carbon skeleton. For example, trans-cinnamaldehyde exhibits higher nematicidal activity than this compound. The presence of methoxy substituents on the aromatic ring also influences activity, with 4-methoxycinnamonitrile showing potent nematicidal properties. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.